(-)-Viriditoxin
Overview
Description
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It includes the conditions required for the reaction and the products formed .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as its melting point, boiling point, solubility in different solvents, and its chemical stability .Scientific Research Applications
Antibacterial Activities
- Antibacterial Agent against Fish Pathogens: Viriditoxin demonstrates significant antibacterial activity against Streptococcus iniae and Streptococcus parauberis, major pathogens in aquaculture. Its mechanism involves inhibiting FtsZ polymerization, which is crucial for bacterial cell division (Noh et al., 2017).
Biosynthesis and Chemical Synthesis
- Understanding Biosynthesis: A gene cluster responsible for viriditoxin synthesis has been identified, revealing the biosynthetic pathway of this compound. This includes a unique Baeyer-Villiger monooxygenase-catalyzed reaction, contributing to the understanding of fungal secondary metabolite synthesis (Urquhart et al., 2019).
- Synthetic Advances: A streamlined and highly diastereoselective synthesis of viriditoxin has been developed. This offers a more efficient approach to producing this complex natural product, crucial for further research and potential applications (Grove & Shaw, 2012).
Cancer Research
- Potential in Cancer Therapy: Viriditoxin has shown effectiveness against human lung cancer cells, inducing G2/M cell cycle arrest and apoptosis. It functions similarly to paclitaxel by inhibiting tubulin polymerization, highlighting its potential as an anticancer agent (Park et al., 2015).
- Antimitotic and Antimetastatic Potential: In human cancer cells, viriditoxin exhibits antimitotic effects by enhancing tubulin polymerization and stabilizing microtubule polymers. This disrupts mitosis and represses cell migration, suggesting its potential as an antimitotic and antimetastatic agent (Su et al., 2020).
Miscellaneous Applications
- Role in Stereoselective Biosynthesis: A study elucidated the role of a catalytically-inactive hydrolase in the stereoselective biosynthesis of viriditoxin, adding to our understanding of how fungi produce complex secondary metabolites with specific stereochemistry (Hu et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCZVCXZGZGZPX-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Viriditoxin | |
CAS RN |
35483-50-2, 1381782-08-6 | |
Record name | Viriditoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viriditoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIRIDITOXIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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